1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a cyanomethyl group attached to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate typically involves multiple steps, starting with the preparation of the dihydropyrazine ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the cyanomethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., cyanide ions). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate: shares similarities with other dihydropyrazine derivatives, such as 1-(tert-Butyl) 2-methyl 5-(hydroxymethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate and 1-(tert-Butyl) 2-methyl 5-(aminomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-methyl 2-(cyanomethyl)-2,3-dihydro-1H-pyrazine-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-8-9(5-6-14)15-7-10(16)11(17)19-4/h7,9,15H,5,8H2,1-4H3 |
InChI Key |
FJEVYZHFXZCZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC=C1C(=O)OC)CC#N |
Origin of Product |
United States |
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